8-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC9958409
Molecular Formula: C19H13Cl2FO3
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13Cl2FO3 |
|---|---|
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | 8-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C19H13Cl2FO3/c20-14-5-2-6-16(22)13(14)9-24-18-8-17-12(7-15(18)21)10-3-1-4-11(10)19(23)25-17/h2,5-8H,1,3-4,9H2 |
| Standard InChI Key | IMYFUYWZDCXKAB-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)F |
| Canonical SMILES | C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C=CC=C4Cl)F |
Introduction
The compound 8-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule belonging to the class of chromen derivatives. It features a cyclopenta[c]chromen core with specific substitutions, including a chloro and a fluorobenzyl group. Despite its potential interest in chemical and biological research, detailed information on this compound is limited in publicly available databases.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including etherification and cyclization processes. Starting materials might include chloro-fluorobenzyl chloride and appropriate chromen precursors. Reaction conditions often involve bases like potassium carbonate to facilitate nucleophilic substitution reactions.
Potential Applications
While specific applications for 8-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are not detailed, chromen derivatives are generally studied for their biological activities, including antimicrobial and anticancer properties. They are also used as building blocks in organic synthesis.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume